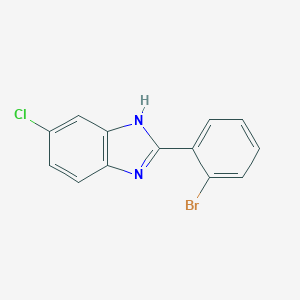
2-(2-bromophenyl)-6-chloro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with bromophenyl groups, often involves reactions of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, highlighting a general method for synthesizing substituted benzimidazoles including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole derivatives (Lygin & Meijere, 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, is characterized by the presence of a benzimidazole core, where the nitrogen atoms and the substituted phenyl groups play a crucial role in defining their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are typically used to elucidate their structure, demonstrating how substituents affect the compound's overall geometry and electronic configuration (Dao et al., 2017).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions, influenced by the nature of their substituents. The bromo and chloro groups in 2-(2-bromophenyl)-6-chloro-1H-benzimidazole can partake in cross-coupling reactions, serve as activating groups for further functionalization, and influence the compound’s reactivity towards different reagents (Insuasty et al., 2002).
Physical Properties Analysis
The physical properties of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, such as melting point, solubility, and crystal structure, are significantly affected by its molecular structure. The presence of halogen atoms contributes to its polarity, solubility in various organic solvents, and crystalline form, which can be analyzed through spectroscopy and crystallography methods to understand its behavior in different environments (Ghani & Mansour, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, are influenced by the benzimidazole core and the attached substituents. These properties determine the compound's role in chemical syntheses, its behavior as an intermediate in organic reactions, and its interaction with biological targets. Studies focusing on substituted benzimidazoles provide insights into their potential applications based on their chemical behavior (Yagupolskii & Fedyuk, 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Benzimidazole compounds, including those substituted at the 2-position with bromophenyl groups, have been synthesized and analyzed for their crystal structures using X-ray single crystal diffractometry. These studies contribute to our understanding of molecular conformations and intermolecular interactions, which are crucial for the design of potential antitumor drugs (Hranjec, Pavlović, & Karminski-Zamola, 2009).
- The synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide demonstrates the versatility of this class of compounds in chemical synthesis, providing moderate to good yields of benzimidazole derivatives under CuI catalysis (Lygin & Meijere, 2009).
Antimicrobial and Antifungal Activities
- Novel benzimidazole derivatives have shown significant antifungal activities, highlighting their potential as fungicides. This includes compounds synthesized from 1-bromo-2,4-dinitrobenzene, which exhibited potential activity against various strains of Candida (Ahmadi & Nahri-Niknafs, 2011).
- Synthesized benzimidazole derivatives have also displayed antimicrobial activity, suggesting their use in combating microbial infections. This underlines the importance of benzimidazole compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).
Potential in Anticancer Research
- A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated as potential anticancer agents. Notably, one compound showed significant cytotoxicity against the A549 cell line, highlighting the potential of benzimidazole derivatives in cancer treatment (Romero-Castro et al., 2011).
Corrosion Inhibition
- Benzimidazole derivatives have been studied for their corrosion inhibition properties, particularly for Cu-Ni alloys in HCl solution. This research has practical implications for protecting heat exchanger tubing materials in multistage flash desalination plants, showcasing the versatility of benzimidazole compounds beyond biomedical applications (Onyeachu et al., 2020).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as boronic esters, are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reaction, in which similar compounds are involved, is a key process in the synthesis of complex organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Pharmacokinetics
The properties of similar compounds, such as boronic esters, suggest that they are generally stable and readily prepared .
Result of Action
The involvement of similar compounds in sm cross-coupling reactions suggests that they can facilitate the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various effects at the molecular and cellular level .
Action Environment
The success of sm cross-coupling reactions, which involve similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound may be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-6-chloro-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNHTWNUMDUHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587627 |
Source


|
| Record name | 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14225-83-3 |
Source


|
| Record name | 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

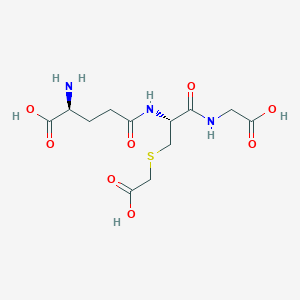
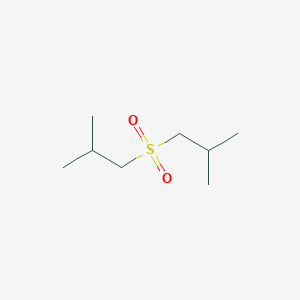

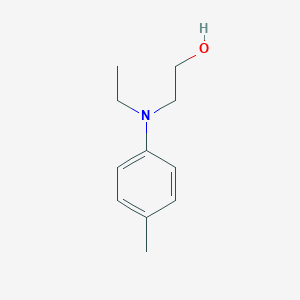


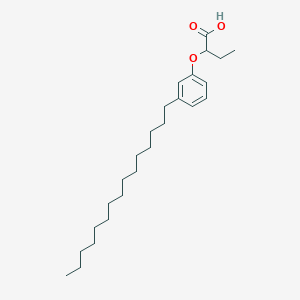
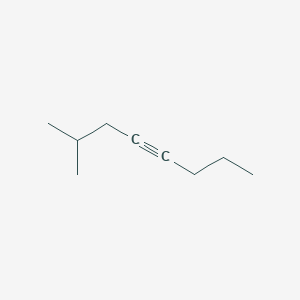
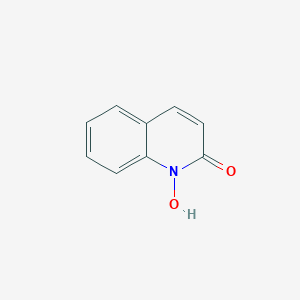

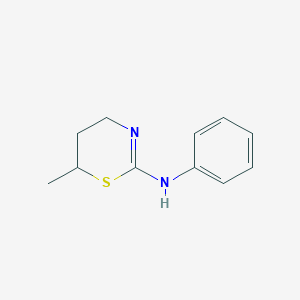
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
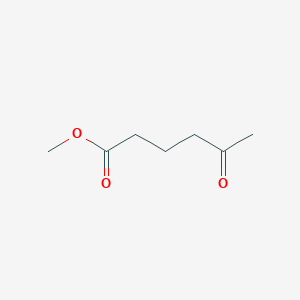
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)